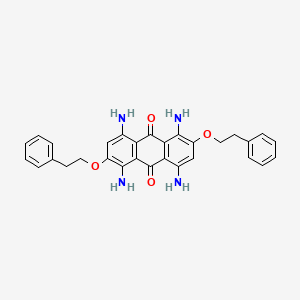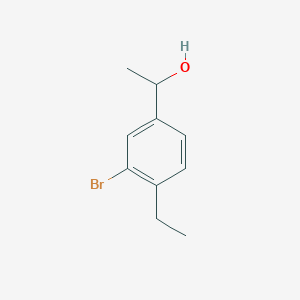![molecular formula C17H20BrN3O B13128337 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound characterized by its unique structure, which includes an adamantane moiety, a bromine atom, and a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Adamantylation: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantylmethoxy group is attached to the triazolopyridine core.
Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazolopyridine core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Various substituted triazolopyridine compounds depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Anticancer Research: Studies have indicated its efficacy in inhibiting the growth of certain cancer cell lines, making it a promising candidate for anticancer drug development.
Industry:
Pharmaceuticals: Its derivatives are being explored for use in various therapeutic applications, including antiviral and anti-inflammatory treatments.
Mechanism of Action
The mechanism by which 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.
Pathways Involved: The compound can interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
- 7-(Adamantan-1-ylmethoxy)-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
- 7-(Adamantan-1-ylmethoxy)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Comparison:
- Uniqueness: The bromine atom in 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine provides distinct reactivity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s overall reactivity and interaction with biological targets.
- Reactivity: The bromine derivative is more reactive in nucleophilic substitution reactions, allowing for a broader range of functionalization compared to its chloro and fluoro counterparts.
Properties
Molecular Formula |
C17H20BrN3O |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
7-(1-adamantylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C17H20BrN3O/c18-14-8-21-10-19-20-16(21)4-15(14)22-9-17-5-11-1-12(6-17)3-13(2-11)7-17/h4,8,10-13H,1-3,5-7,9H2 |
InChI Key |
XOZLYIIIXSCFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=CC5=NN=CN5C=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


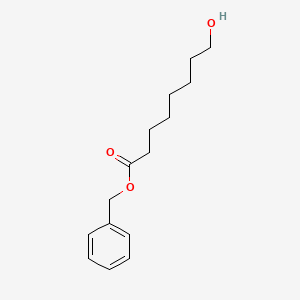
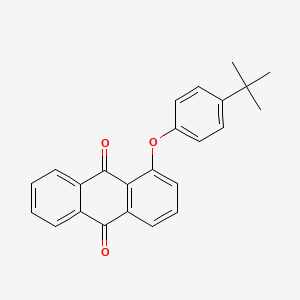
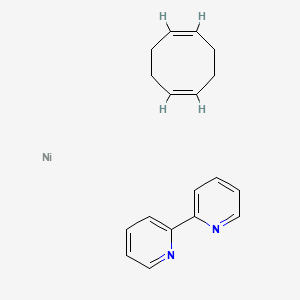
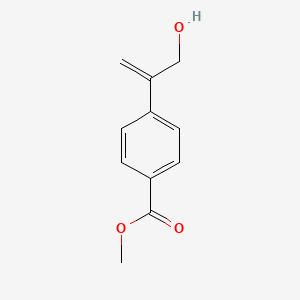
![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)





![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)

